molecular formula C16H16N2O3S B11408685 N-(1,2-benzoxazol-3-yl)-2,4,6-trimethylbenzenesulfonamide

N-(1,2-benzoxazol-3-yl)-2,4,6-trimethylbenzenesulfonamide

Cat. No.: B11408685
M. Wt: 316.4 g/mol
InChI Key: HQGHRYYVQPJEMP-UHFFFAOYSA-N
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Description

N-(1,2-BENZOXAZOL-3-YL)-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2-BENZOXAZOL-3-YL)-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE typically involves the reaction of 1,2-benzoxazole with 2,4,6-trimethylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(1,2-BENZOXAZOL-3-YL)-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1,2-BENZOXAZOL-3-YL)-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1,2-BENZOXAZOL-3-YL)-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways or interact with cellular receptors to induce specific biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,2-BENZOXAZOL-3-YL)-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE is unique due to its specific structural features and the presence of the trimethylbenzene sulfonamide group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H16N2O3S

Molecular Weight

316.4 g/mol

IUPAC Name

N-(1,2-benzoxazol-3-yl)-2,4,6-trimethylbenzenesulfonamide

InChI

InChI=1S/C16H16N2O3S/c1-10-8-11(2)15(12(3)9-10)22(19,20)18-16-13-6-4-5-7-14(13)21-17-16/h4-9H,1-3H3,(H,17,18)

InChI Key

HQGHRYYVQPJEMP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=NOC3=CC=CC=C32)C

Origin of Product

United States

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